Benzoic acid, 2-chloro-6-(difluoromethoxy)-
Overview
Description
Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of benzoic acid, 2-chloro-6-(difluoromethoxy)- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-6-hydroxybenzoic acid with difluoromethyl ether under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and difluoromethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid group in benzoic acid, 2-chloro-6-(difluoromethoxy)- can react with alcohols to form esters.
Scientific Research Applications
Benzoic acid, 2-chloro-6-(difluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine: In medicinal chemistry, benzoic acid, 2-chloro-6-(difluoromethoxy)- is explored for its potential as a drug candidate. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-6-(difluoromethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-6-(difluoromethoxy)- can be compared with other similar compounds, such as:
2-chloro-6-methoxybenzoic acid: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the difluoromethoxy group in benzoic acid, 2-chloro-6-(difluoromethoxy)- imparts different chemical and physical properties.
2-chloro-6-fluorobenzoic acid: This compound has a single fluorine atom instead of a difluoromethoxy group.
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLWDOBHWDUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276698 | |
Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960249-92-7 | |
Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960249-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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